molecular formula C14H12ClNO B13913601 n-(5-Chlorobiphenyl-2-yl)acetamide CAS No. 7148-08-5

n-(5-Chlorobiphenyl-2-yl)acetamide

Cat. No.: B13913601
CAS No.: 7148-08-5
M. Wt: 245.70 g/mol
InChI Key: VRMSORZKLFAZRT-UHFFFAOYSA-N
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Description

n-(5-Chlorobiphenyl-2-yl)acetamide is a high-quality chemical compound provided for research and development purposes. This acetamide derivative features a biphenyl core structure and is related to a class of compounds studied for their potential in various scientific fields. As a building block in medicinal chemistry, it can be used to explore structure-activity relationships (SAR) in the development of novel bioactive molecules . Similar chlorophenyl acetamide compounds have been utilized in diverse research areas, such as the synthesis of potential kinase inhibitors and the development of agonists for receptors like FFAR1 . Researchers employ this compound strictly in a controlled laboratory environment. It is supplied with detailed analytical data, including NMR and mass spectrometry characterization, to ensure identity and purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7148-08-5

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(4-chloro-2-phenylphenyl)acetamide

InChI

InChI=1S/C14H12ClNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

VRMSORZKLFAZRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for N 5 Chlorobiphenyl 2 Yl Acetamide and Analogues

Strategic Approaches to C-N Bond Formation in Biphenyl (B1667301) Acetamides

The construction of the C-N bond in biphenyl acetamides can be achieved through various strategic approaches. These methods are pivotal in creating the core structure of N-(5-chlorobiphenyl-2-yl)acetamide and related compounds.

Amide Coupling Reactions: Optimization of Reaction Conditions

Amide bond formation is a cornerstone of organic synthesis, and its application in the preparation of N-aryl acetamides, including this compound, is well-established. arabjchem.orghepatochem.com The classical approach involves the condensation of a carboxylic acid with an amine. hepatochem.com However, to achieve high yields and purity, especially with complex substrates, optimization of reaction conditions is crucial.

Key to successful amide coupling is the activation of the carboxylic acid. hepatochem.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives to enhance efficiency. hepatochem.com For challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, alternative protocols have been developed. One such method involves the in situ formation of acyl fluorides, which then react with amines at elevated temperatures. rsc.org

The choice of solvent and base also plays a significant role. For instance, in the synthesis of N-aryl amides from nitroarenes, a one-pot reduction/amidation sequence has been developed that utilizes a silylated intermediate trapped with an acylating agent. nih.gov The reaction conditions, including the choice of anhydride (B1165640) and the addition of methanol (B129727) in certain cases, were optimized to achieve high yields. nih.gov

Table 1: Optimization of Amide Coupling Reaction Conditions

EntryActivating AgentAdditiveSolventTemperature (°C)Yield (%)Reference
1DCC---Low rsc.org
2BTFFH--8085 rsc.org
3EDC/HOAt-DMF-57 nih.gov
4DEPBT---83 nih.gov
5Copper(II) acetate (B1210297)---69 nih.gov

This table is interactive. Click on the headers to sort the data.

Palladium-Catalyzed C-H Functionalization for Ortho Arylation of Acetanilides

A powerful and modern approach for the synthesis of biphenyl systems is the palladium-catalyzed direct C-H functionalization of acetanilides. acs.orgnih.govcapes.gov.br This method allows for the direct formation of a C-C bond between two aromatic rings, one of which is an acetanilide, at the ortho position to the acetamido group. acs.orgnih.govcapes.gov.br The acetamido group acts as a directing group, guiding the palladium catalyst to the ortho C-H bond with high regioselectivity. acs.org

This transformation can be achieved using various palladium sources, such as palladium(II) acetate (Pd(OAc)₂), and often requires an oxidant to regenerate the active Pd(II) catalyst. nih.govcapes.gov.brnih.gov Molecular oxygen can serve as a green and efficient terminal oxidant. nih.govcapes.gov.brnih.gov The reaction conditions, including the choice of solvent, additives like dimethyl sulfoxide (B87167) (DMSO), and temperature, are critical for achieving high yields. nih.govcapes.gov.brnih.gov Acetanilides and pivalanilides have been shown to be effective substrates for this ortho-arylation. nih.govmit.edu

Mechanistic Investigations of Palladium(II)-Catalyzed Pathways

The mechanism of palladium(II)-catalyzed C-H functionalization is a subject of extensive research. A widely accepted pathway involves the initial coordination of the directing group (the acetamido group in acetanilides) to the palladium(II) center. nih.govrsc.org This is followed by a chelation-assisted C-H activation step, leading to the formation of a palladacycle intermediate. nih.govrsc.org

From this palladacycle, two primary mechanistic manifolds can operate. The first is a Pd(II)/Pd(0) pathway, where the functionalization occurs via a reductive process, such as reductive elimination, to form the C-C bond and release the product. The resulting Pd(0) species is then reoxidized to Pd(II) to complete the catalytic cycle. nih.gov

A second pathway involves the oxidation of the Pd(II) palladacycle to a high-valent Pd(IV) species. nih.gov This is typically achieved through reaction with an oxidant. Subsequent C-C bond-forming reductive elimination from the Pd(IV) center releases the arylated product and regenerates a Pd(II) species. nih.gov Kinetic studies and the isolation of palladacycle intermediates have provided strong evidence for these mechanistic proposals. acs.orgnih.gov

Ligand and Catalyst Optimization for Selective Arylation

The choice of ligand and catalyst system is paramount for achieving high selectivity and efficiency in palladium-catalyzed ortho-arylation. While many early examples of this reaction did not employ an external ligand, relying on the directing group and solvent molecules to coordinate to the palladium center, more recent developments have shown the significant benefits of using specific ligands.

For instance, the use of [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) as a ligand has been shown to be crucial for the selective ortho-arylation of unprotected anilines, preventing the competing N-arylation. uva.es This ligand plays a cooperative role in the C-H cleavage step and influences the chemoselectivity by favoring C-C over C-N bond formation. uva.es In other systems, ruthenium catalysts with specific N-ligands, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have been developed to overcome the challenge of coupling sterically hindered 2,6-disubstituted aryl halides. dicp.ac.cn

The optimization of the palladium source is also important. While Pd(OAc)₂ is commonly used, other palladium salts like Pd(O₂CCF₃)₂ or PdCl₂ have been found to be less effective in some cases. nih.govmit.edu The choice of oxidant, such as molecular oxygen or silver salts, can also significantly impact the reaction outcome. nih.gov

Table 2: Catalyst and Ligand Optimization for Selective Arylation

CatalystLigandOxidantSubstrateSelectivityReference
Pd(OAc)₂NoneO₂AcetanilideOrtho nih.govnih.gov
Pd(TFA)⁺None(NH₄)₂S₂O₈AnilideOrtho rsc.org
Pd(OAc)₂bipy-6-OH-Aniline (B41778)Ortho, C-C vs C-N uva.es
[Ru(p-cym)I₂]₂3,4,7,8-tetramethyl-1,10-phenanthroline-Aromatic AcidOrtho dicp.ac.cn

This table is interactive. Click on the headers to sort the data.

Suzuki-Miyaura Cross-Coupling Strategies in Biphenyl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. rsc.orgresearchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronate ester) with an organic halide or triflate. nih.govresearchgate.net The synthesis of this compound can be envisioned through a Suzuki-Miyaura coupling of a suitably substituted arylboronic acid with an appropriate N-acetylated chloroaniline derivative. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. nih.gov A key advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups and its generally mild reaction conditions. nih.gov The inorganic byproducts are non-toxic and easily removed, making it an environmentally friendly method. researchgate.net

Precursor Synthesis via Organoboron Reagents

The success of the Suzuki-Miyaura coupling relies on the availability of the requisite organoboron reagents. gre.ac.uk Arylboronic acids and their corresponding pinacol (B44631) esters are the most commonly used organoboron compounds. gre.ac.uk These can be synthesized through various methods.

A common route to arylboronic acids is the reaction of an aryl Grignard reagent or an aryllithium species with a trialkyl borate, followed by acidic workup. More recently, methods for the direct borylation of aromatic C-H bonds have been developed, offering a more atom-economical approach.

Stereochemical Control in Multi-Step Synthesis

The synthesis of this compound and related biphenyl compounds can present significant stereochemical challenges, primarily due to the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, a common feature in sterically hindered biphenyls. youtube.com The presence of substituents in the ortho positions of the biphenyl rings can impede free rotation, leading to the existence of stable, non-superimposable mirror-image conformers, or enantiomers. youtube.com

Achieving control over this axial chirality is a key focus in advanced synthesis. The degree of stereochemical control is largely dependent on the size and nature of the ortho substituents. For a molecule like this compound, the acetamide (B32628) group at the 2-position provides steric hindrance. If additional bulky groups were present on the other ring's ortho position, the rotational barrier could be high enough to allow for the isolation of individual atropisomers.

Modern synthetic strategies employ several approaches to control this stereochemistry:

Asymmetric Cross-Coupling: Chiral ligands are used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to induce asymmetry and favor the formation of one atropisomer over the other. rsc.orgrsc.org

Kinetic Resolution: A racemic mixture of biphenyl atropisomers can be resolved by reacting it with a chiral catalyst or reagent that selectively transforms one enantiomer, allowing the other to be isolated. acs.org N-heterocyclic carbene (NHC)-catalyzed acylation has proven effective for the kinetic resolution of axially chiral biaryl diols and amino alcohols. acs.org

Auxiliary-Directed Synthesis: A chiral auxiliary group can be temporarily attached to the precursor molecule to direct the stereochemical outcome of the biphenyl bond formation. Once the desired chirality is established, the auxiliary is removed.

Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as chiral phosphoric acids, has enabled highly enantioselective synthesis of axially chiral compounds. nih.gov These catalysts can control the formation of the chiral axis during the key bond-forming step. For instance, chiral phosphoric acid catalysis has been used in the atroposelective synthesis of 1,1'-bipyrroles, demonstrating a powerful method for creating N-N axial chirality. nih.gov

The stability of the resulting atropisomers is crucial; if the rotational energy barrier is too low, the product will racemize. The substituents must be sufficiently large to ensure the configurational stability of the isolated enantiomers. youtube.com

Introduction of Halogen Substituents: Directed Halogenation Strategies

The precise placement of halogen substituents, particularly chlorine, is critical for defining the chemical properties and biological activity of the final compound. Directed halogenation strategies focus on achieving high regioselectivity, ensuring the halogen is introduced at the desired position on the aromatic rings.

Regioselective Chlorination of Biphenyl and Acetamide Precursors

The synthesis of this compound requires the specific introduction of a chlorine atom at the 5-position of the biphenyl skeleton. This can be achieved by chlorinating a pre-formed biphenyl or by using a pre-chlorinated starting material in the biphenyl synthesis.

Chlorination of Biphenyl Precursors: Direct electrophilic chlorination of a 2-aminobiphenyl (B1664054) or 2-acetamidobiphenyl (B1664454) precursor can be challenging due to the directing effects of the amino or acetamido group. These groups are ortho-, para-directing, meaning chlorination would likely occur at the positions ortho and para to the substituent, not necessarily at the desired 5-position (which is meta to the acetamido group). Therefore, strategies often rely on the chlorination of a different precursor. For instance, chlorinating 4-methyl-1-1'-biphenyl has been shown to proceed with satisfactory results. mdpi.com The use of trichloroisocyanuric acid (TCCA) is a common method for the chlorination of activated aromatic rings under mild conditions, often leading to good regioselectivity. researchgate.netrsc.org

Chlorination of Acetamide Precursors: A more controlled and common approach involves the synthesis of the biphenyl from two separate, pre-functionalized aromatic rings. In this case, one of the starting materials would be a chlorinated aniline or benzene (B151609) derivative. For example, a Suzuki coupling reaction could be performed between 2-acetamidophenylboronic acid and 1-bromo-4-chlorobenzene. The regioselectivity is thus pre-determined by the choice of starting materials. nih.gov The chlorination of precursors like phenols can be highly selective, and these chlorinated phenols can then be converted into the necessary coupling partners. cardiff.ac.uk

Table 1: Comparison of Selected Chlorinating Agents

ReagentConditionsSelectivityNotes
Chlorine Gas (Cl₂) Often requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃)Can lead to polychlorination and mixtures of isomers. nih.govA traditional but often unselective method.
Sulfuryl Chloride (SO₂Cl₂) Radical initiators or heatCan provide good selectivity depending on the substrate.Often used for radical chlorination.
N-Chlorosuccinimide (NCS) Acid catalyst or radical initiatorGenerally mild and selective for electrophilic aromatic substitution.A common and easy-to-handle laboratory reagent.
Trichloroisocyanuric Acid (TCCA) Acetonitrile (B52724), room temperature; can be used with acid catalysts. researchgate.netrsc.orgGood regioselectivity for activated rings; can chlorinate non-activated rings with a catalyst. researchgate.netrsc.orgEfficient and mild chlorinating agent. researchgate.net

Influence of Halogenation on Reaction Selectivity and Yield

The presence of a halogen substituent on one or both of the aromatic precursors significantly influences the course of the biphenyl synthesis.

Electronic Effects: Halogens are deactivating, electron-withdrawing groups via induction, yet they are ortho-, para-directing in electrophilic aromatic substitution due to resonance. This electronic nature affects the reactivity of the precursors. In transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond is the site of oxidative addition to the metal center. The reactivity of this bond (C-I > C-Br > C-Cl) is a critical factor in determining reaction conditions and catalyst choice. nih.gov

Catalyst and Reaction Choice: Synthesizing polychlorinated biphenyls (PCBs) with three or four ortho-chlorine substituents can be difficult with standard Suzuki coupling, as many catalyst systems can also catalyze coupling with the chloro substituents themselves. nih.gov However, specific catalyst systems, such as those using Pd(dba)₂ with specialized phosphine (B1218219) ligands, have been developed to achieve high yields in the coupling of chlorinated precursors without significant side reactions involving the chlorine atoms. nih.gov

Novel Synthetic Route Development and Process Intensification

Modern chemical synthesis prioritizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. This has led to the development of novel synthetic routes and the intensification of existing processes.

One-Pot Synthesis Approaches for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are performed in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost, and waste reduction. nih.gov This approach minimizes handling losses and purification steps, saving time and resources.

For a molecule like this compound, a one-pot procedure could involve:

In Situ Generation of a Coupling Partner: For example, aryl Grignard or lithium reagents can be formed and immediately used in a cross-coupling reaction. google.com

Tandem Cross-Coupling and Functionalization: A cross-coupling reaction to form the biphenyl skeleton could be immediately followed by the amidation reaction to install the acetamide group. For instance, an improved synthesis of functionalized biphenyl-based phosphine ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine in a one-pot procedure. nih.gov A similar strategy could be envisioned where a 2-amino-5-chlorobiphenyl is formed and then acylated in the same pot. One-pot, three-step sequences have also been developed for complex molecules, demonstrating the power of this approach. nih.gov

Green Chemistry Principles in this compound Synthesis

The 12 principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Prevention of Waste: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a primary goal. One-pot syntheses directly contribute to this by reducing waste from intermediate purification steps. nih.gov

Safer Solvents and Reagents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. Green chemistry encourages the use of safer solvents like water or ethanol, or minimizing solvent use altogether ("neat" reactions). nih.govunibo.it The use of hazardous reagents should be replaced with safer alternatives whenever possible. rsc.org

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis and mechanochemistry are two techniques that can increase reaction rates and reduce energy use compared to conventional heating. nih.gov

Use of Renewable Feedstocks: Designing products that can be derived from renewable resources is a key principle. For example, the fungicide florylpicoxamid (B6595160) was designed to be synthesized from renewable raw materials like furfural. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. rsc.org There is a push to replace expensive and toxic heavy metal catalysts like palladium with more abundant and less toxic metals like iron or nickel, or to use biocatalysis (enzymes). rsc.orgnih.gov

Table 2: Application of Green Chemistry Principles to the Synthesis

PrincipleApplication to this compound Synthesis
1. Prevention Use high-yield reactions and one-pot procedures to minimize byproducts. nih.gov
2. Atom Economy Employ addition reactions and catalytic cycles (e.g., Suzuki coupling) over substitutions.
3. Less Hazardous Synthesis Replace toxic reagents like dimethyl sulfate (B86663) with greener alternatives. nih.gov
4. Designing Safer Chemicals Design the molecule to be effective but with minimal environmental persistence. rsc.org
5. Safer Solvents & Auxiliaries Use water, ethanol, or ionic liquids instead of chlorinated solvents; minimize solvent use. nih.govunibo.it
6. Design for Energy Efficiency Utilize microwave synthesis or conduct reactions at ambient temperature. nih.gov
7. Use of Renewable Feedstocks Explore routes from bio-based precursors where feasible. rsc.org
8. Reduce Derivatives Avoid protecting groups by using more selective catalysts and reactions. rsc.org
9. Catalysis Use highly efficient and recyclable catalysts (e.g., heterogeneous catalysts, enzymes). rsc.orgnih.gov
10. Design for Degradation Design the molecule to break down into benign products after its use. rsc.org
11. Real-time Analysis Implement in-process monitoring to prevent byproduct formation.
12. Safer Chemistry for Accident Prevention Choose stable reagents and mild reaction conditions to minimize risks.

By integrating these advanced methodologies, the synthesis of this compound and its analogues can be achieved with greater control, efficiency, and environmental responsibility.

Chemical Reactivity and Transformation Mechanisms of N 5 Chlorobiphenyl 2 Yl Acetamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) System

The biphenyl core of N-(5-Chlorobiphenyl-2-yl)acetamide presents multiple sites for electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the acetamido group (-NHCOCH₃) and the chlorine atom (-Cl).

The acetamido group, located on one of the phenyl rings, is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing its electron density and making it more susceptible to attack by electrophiles. Conversely, the chlorine atom on the other phenyl ring is a deactivating but also ortho-, para-directing substituent. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, while its electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

In the context of electrophilic halogenation, such as bromination, a Lewis acid catalyst is typically required to activate the halogen. libretexts.orgmasterorganicchemistry.comlibretexts.org For this compound, electrophilic attack is expected to preferentially occur on the ring bearing the activating acetamido group.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly on the chloro-substituted ring. These reactions typically require strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the chlorine atom itself is not strongly activating, under forcing conditions or through alternative mechanisms like the SRN1 pathway, substitution of the chlorine atom can be achieved. The SNAr mechanism generally proceeds via a two-step addition-elimination process involving a Meisenheimer intermediate. scienceinfo.com

Reactions at the Acetamide (B32628) Moiety: Hydrolysis and Derivatization

The acetamide group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which results in the cleavage of the amide bond to yield 5-chloro-2-aminobiphenyl and acetic acid. The rate of this hydrolysis is influenced by pH and temperature. wikipedia.orgnih.gov

Acid-catalyzed hydrolysis typically involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.govresearchgate.net In contrast, base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govrsc.org For related chloroacetamides, base-mediated hydrolysis primarily occurs through a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org

The acetamide moiety can also undergo various derivatization reactions. The nitrogen atom, after deprotonation, can act as a nucleophile. Furthermore, the acetyl group can be modified. For instance, N-deacetylation can be achieved under acidic or basic conditions to furnish the corresponding primary amine, 5-chloro-2-aminobiphenyl. nih.gov This amine can then be subjected to a range of reactions, such as diazotization or acylation with different acylating agents to introduce new functional groups.

Reaction TypeConditionsProducts
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl), heat5-Chloro-2-aminobiphenyl, Acetic acid
Base-Catalyzed HydrolysisAqueous base (e.g., NaOH), heat5-Chloro-2-aminobiphenyl, Acetic acid
N-DeacetylationStrong acid or base5-Chloro-2-aminobiphenyl
Table 1: Key Reactions at the Acetamide Moiety.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-amino biphenyl structure of this compound serves as a precursor for various intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocyclic compounds.

One of the most significant cyclization pathways for N-acetyl-2-aminobiphenyl derivatives is the formation of carbazoles. N-acyl carbazoles can be synthesized through metal-catalyzed C-X amidation followed by a ring-closure reaction, often starting from 2,2'-dihalobiphenyls. nih.govbeilstein-journals.org More direct methods involve the cyclization of N-(biphenyl)acetamides.

Another important intramolecular cyclization is the synthesis of phenanthridines. This can be achieved from 2-isocyanobiphenyls through various methods, including photochemically-mediated cyclization. acs.orgwikipedia.orgcmu.eduresearchgate.net While this compound itself is not an isocyanide, it can be a precursor to intermediates that undergo such cyclizations.

The chlorine atom on the biphenyl system of this compound can potentially be substituted via a radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.org This multi-step chain reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. scienceinfo.cominflibnet.ac.indalalinstitute.com This radical anion then fragments, losing the halide ion to form an aryl radical. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the starting aryl halide. wikipedia.org

The SRN1 mechanism is particularly relevant for aryl halides that are not activated towards traditional SNAr reactions. wikipedia.org These reactions are often initiated by photochemical means, solvated electrons, or electrochemical methods.

The presence of the chlorine atom, an electron-withdrawing group, on the biphenyl scaffold of this compound has a significant influence on the kinetics of various reactions. In electrophilic aromatic substitution, the electron-withdrawing nature of chlorine deactivates the ring to which it is attached, slowing down the reaction rate compared to an unsubstituted ring. masterorganicchemistry.com

Conversely, in nucleophilic aromatic substitution, electron-withdrawing groups are generally activating. They stabilize the negative charge in the Meisenheimer intermediate of the SNAr mechanism, thereby lowering the activation energy and increasing the reaction rate. nih.gov

In the context of reactions at the acetamide moiety, the electronic nature of the substituents on the aromatic rings can influence the rate of hydrolysis. Electron-withdrawing groups can affect the electrophilicity of the carbonyl carbon and the stability of the leaving group in the tetrahedral intermediate.

Oxidation and Reduction Chemistry of the Chlorobiphenyl-Acetamide Scaffold

The this compound molecule has sites that are susceptible to both oxidation and reduction. The biphenyl system, particularly the ring bearing the acetamido group, can undergo oxidation. The electrochemical oxidation of related N-acetylated aromatic amines has been studied, and it is known that the oxidation potential is influenced by the nature of the substituents on the aromatic ring. nih.gov

The chlorine atom on the biphenyl ring can be removed through reductive dechlorination. Catalytic hydrodechlorination using palladium or other transition metal catalysts is a common method for the reduction of chlorobiphenyls. acs.orgrsc.orgtandfonline.com The reaction typically proceeds with hydrogen gas or a hydrogen donor in the presence of a catalyst. The reaction can proceed stepwise, with the eventual formation of the dechlorinated biphenyl derivative.

The nitro derivatives of this scaffold, if synthesized, could be reduced to the corresponding amines using various reducing agents, such as catalytic hydrogenation or metals in acidic media. nih.govviu.caresearchgate.net

Reaction TypeTypical ReagentsPotential Products
OxidationElectrochemical methodsOxidized biphenyl derivatives
Reductive DechlorinationH₂, Pd/CN-(Biphenyl-2-yl)acetamide
Table 2: Summary of Oxidation and Reduction Reactions.

Computational Chemistry and Molecular Modeling of N 5 Chlorobiphenyl 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the electronic structure and predicting the reactivity of N-(5-Chlorobiphenyl-2-yl)acetamide.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface. For acetamide (B32628) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The optimized structure is crucial as it forms the basis for all other computational analyses. mdpi.com For instance, in a related acetamide, the planarity of the acetamido group and its orientation relative to the phenyl ring were determined using DFT, revealing key structural features. nih.gov The total energy calculated for the optimized structure provides a measure of its stability. mdpi.com

Table 1: Representative DFT Calculation Parameters

Parameter Typical Value/Method Purpose
Functional B3LYP To approximate the exchange-correlation energy.
Basis Set 6-311G(d,p) or similar To describe the atomic orbitals of the system. researchgate.net
Task Geometry Optimization To find the lowest energy molecular structure. nih.gov
Software Gaussian, GAMESS, etc. To perform the quantum chemical calculations. scispace.com

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key tool in quantum chemistry for predicting the reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). sphinxsai.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and a softer nature, while a larger gap indicates greater stability. mdpi.commdpi.com For acetamide derivatives, FMO analysis helps in understanding their reaction mechanisms and potential interactions with other molecules. researchgate.netnih.gov

Table 2: Illustrative FMO Data for a Related Acetamide Derivative

Orbital Energy (eV) Implication
HOMO -5.3130 Electron-donating capability
LUMO -0.2678 Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.0452 Chemical stability and reactivity

Data derived from a study on a similar acetamide compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. mdpi.commdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred rotational states (conformers) around its single bonds and how these are influenced by solvent molecules or binding to a biological target. mdpi.comnih.gov Analysis of the simulation trajectory can identify stable conformations and the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its behavior in a condensed phase. mdpi.com

Structure-Activity Relationship (SAR) Studies based on Theoretical Descriptors

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. nih.gov In computational chemistry, this is often achieved by calculating a variety of theoretical descriptors that quantify different aspects of the molecule's structure and electronic properties. These descriptors, derived from quantum chemical calculations, can include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial atomic charges), and topological indices. By establishing a quantitative relationship between these descriptors and the observed activity of a series of related compounds, predictive models can be built. For this compound, SAR studies could be used to guide the design of new derivatives with potentially enhanced biological activity by identifying the key structural features that are most important for its function. researchgate.net

In Silico Prediction of Novel Reaction Pathways and Catalytic Effects

Computational methods can be used to explore potential chemical reactions and predict their outcomes, a field known as in silico reaction prediction. nih.gov By modeling the transition states and calculating the activation energies for various possible reaction pathways, chemists can identify the most likely products and understand the underlying reaction mechanisms. This approach can be particularly useful for predicting the metabolism of a compound or for designing new synthetic routes. For this compound, computational studies could be employed to predict its reactivity in different chemical environments, such as its susceptibility to oxidation, reduction, or substitution reactions. Furthermore, the effect of catalysts on these reactions can be modeled by including the catalyst in the computational system and examining how it lowers the activation energy of the reaction.

Advanced Spectroscopic and Structural Characterization Methodologies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For N-(5-chlorobiphenyl-2-yl)acetamide, it can reveal the conformation of the molecule, particularly the rotational relationship between the two phenyl rings and the orientation of the acetamide (B32628) group.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be complex in a molecule with multiple aromatic protons. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the coupling between adjacent protons on each of the phenyl rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. This is the primary method for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the amide proton (N-H) to the carbonyl carbon and the aromatic carbon at position 2 of the biphenyl (B1667301) system. It would also show correlations from the acetamide methyl protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for conformational analysis. In this molecule, NOESY could detect spatial proximity between the amide N-H proton and a proton on the unsubstituted phenyl ring, which would help define the dihedral angle between the two rings.

Table 1: Predicted 2D NMR Correlations for this compound

Technique Correlating Nuclei Expected Key Correlations Information Gained
COSY ¹H – ¹HCorrelations between adjacent aromatic protons on each ring.Confirms proton connectivity within each phenyl ring.
HSQC ¹H – ¹³C (Direct)Correlation of each aromatic proton to its attached carbon. Correlation of methyl protons to the methyl carbon.Unambiguous assignment of carbon atoms bonded to protons.
HMBC ¹H – ¹³C (Long-Range)Amide N-H to carbonyl C and C2 of the biphenyl. Methyl protons to carbonyl C. Protons on one ring to carbons of the other ring (at the junction).Connects the acetamide group to the biphenyl core and links the two phenyl rings.
NOESY ¹H – ¹H (Through Space)Potential correlation between the N-H proton and protons on the second phenyl ring (H2'/H6').Provides insight into the three-dimensional conformation and the rotational angle between the phenyl rings.

Solid-State NMR for Polymorph Characterization

While no specific studies on the solid-state NMR of this compound have been reported, this technique is the definitive method for characterizing polymorphism. Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. Solid-state NMR can distinguish between polymorphs because the chemical shifts of atoms are highly sensitive to the local electronic environment, which differs in each crystal packing arrangement. Different polymorphs would yield distinct ¹³C and ¹⁵N NMR spectra.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most precise information about the structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected features.

X-ray crystallography can definitively identify the dominant tautomeric form. For an acetamide, there is a potential for amide-imidol tautomerism (O=C-N-H ⇌ HO-C=N-). Crystallographic studies of similar amides almost invariably show that the amide form is overwhelmingly favored in the solid state. The technique would also reveal the presence of any rotational isomers (atropisomers) that might arise from hindered rotation around the C-N bond or the biphenyl C-C single bond, should they be stable enough to be isolated in the crystal.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types.

The IR spectrum would be dominated by strong absorptions from the amide group. The N-H stretching vibration typically appears as a sharp band around 3300-3250 cm⁻¹. The amide I band (primarily C=O stretching) is a very strong and sharp absorption around 1660 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) occurs near 1550 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for characterizing the vibrations of the biphenyl and chlorinated phenyl backbone. researchgate.net Characteristic peaks for the C-Cl stretch and various C-C stretching modes within the aromatic rings would be prominent. researchgate.net For example, a strong Raman peak around 1297 cm⁻¹ is characteristic of the 2-substituted biphenyl moiety. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
N-H StretchAmide3300 - 3250WeakStrong (IR)
C-H Stretch (Aromatic)Phenyl Rings3100 - 30003100 - 3000Medium
C-H Stretch (Aliphatic)Methyl (CH₃)2980 - 28702980 - 2870Medium
Amide I (C=O Stretch)Acetamide1680 - 16501680 - 1650Strong (IR)
Amide II (N-H bend, C-N stretch)Acetamide1560 - 1530WeakMedium-Strong (IR)
C=C Stretch (Aromatic)Phenyl Rings1600, 1475StrongStrong (Raman)
Biphenyl C-C StretchBiphenyl~1300~1297Medium
C-N StretchAmide1260 - 1200MediumMedium
C-Cl StretchChlorophenyl800 - 600800 - 600Strong

Correlation with Computational Vibrational Frequencies

A powerful approach to fully interpret the vibrational spectrum of this compound involves correlating experimentally obtained infrared (IR) and Raman spectra with theoretical calculations. Density Functional Theory (DFT) has emerged as a standard tool for this purpose, offering a high level of accuracy in predicting vibrational frequencies. nih.gov

The process begins with the computational optimization of the molecule's geometry to find its most stable conformation. Using a suitable basis set, such as 6-311++G(d,p), the vibrational frequencies are then calculated. These theoretical frequencies often exhibit a systematic deviation from experimental values due to the harmonic approximation used in the calculations and the neglect of environmental factors. Therefore, a scaling factor is typically applied to the computed frequencies to improve the correlation with experimental data.

For this compound, DFT calculations would be instrumental in assigning specific vibrational modes, particularly in the complex fingerprint region of the IR spectrum. Key vibrational modes of interest would include:

N-H Stretching and Bending: The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. Its precise position can indicate the extent of intermolecular hydrogen bonding in the solid state. The N-H bending (amide II) mode usually appears around 1550-1650 cm⁻¹.

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is a strong and sharp absorption typically found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching modes within the biphenyl rings typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride is generally observed in the range of 1000-1100 cm⁻¹, but its exact position can be influenced by the substitution pattern on the aromatic ring.

Biphenyl Ring Vibrations: The inter-ring C-C stretching and torsional modes of the biphenyl moiety occur at lower frequencies and can provide insight into the dihedral angle between the two phenyl rings.

By comparing the calculated and experimental spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved, offering a more complete picture of the molecular structure of this compound.

Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For this compound (C₁₄H₁₂ClNO), the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

Electron ionization (EI) mass spectrometry is particularly useful for elucidating the fragmentation pathways of organic molecules. nih.gov The study of these pathways provides valuable information about the stability of different parts of the molecule and helps to confirm its structure. For this compound, the following fragmentation pathways can be anticipated:

Alpha-Cleavage: The initial fragmentation could involve the cleavage of the bond between the carbonyl group and the nitrogen atom or the bond between the carbonyl group and the methyl group.

Loss of Acetyl Group: A common fragmentation pathway for N-aryl acetamides is the loss of a ketene (B1206846) molecule (CH₂=C=O) via a McLafferty-type rearrangement, if sterically feasible, or direct cleavage to lose an acetyl radical (•COCH₃) or an acetyl cation ([COCH₃]⁺).

Cleavage of the Amide Bond: The C-N bond can cleave to generate ions corresponding to the chlorobiphenylamine moiety and the acetyl group.

Fragmentation of the Biphenyl System: The chlorobiphenyl fragment can undergo further fragmentation, including the loss of the chlorine atom or cleavage of the bond connecting the two phenyl rings.

The interpretation of the fragmentation pattern, in conjunction with the isotopic distribution, provides a high degree of confidence in the structural assignment of this compound. nih.govmdpi.com

Table of Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
N-H Stretch3200-3400Sensitive to hydrogen bonding
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Amide I)1630-1680Strong, sharp absorption
N-H Bend (Amide II)1550-1650
Aromatic C=C Stretch1400-1600Multiple bands expected
C-N Stretch1200-1350
C-Cl Stretch1000-1100

Table of Expected Mass Spectral Fragments for this compound

m/z Value Possible Fragment Ion Notes
245/247[C₁₄H₁₂ClNO]⁺Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine
202/204[C₁₂H₉ClN]⁺Loss of acetyl radical (•COCH₃)
188/190[C₁₂H₈Cl]⁺Loss of NH₂ from the chlorobiphenylamine fragment
152[C₁₂H₈]⁺Loss of HCl from the chlorobiphenyl fragment
43[CH₃CO]⁺Acetyl cation

Applications of N 5 Chlorobiphenyl 2 Yl Acetamide in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural features of N-(5-Chlorobiphenyl-2-yl)acetamide, specifically the presence of an acetamido group ortho to the biaryl linkage, make it a valuable precursor for the synthesis of more complex heterocyclic systems. One of the most significant applications of the parent N-(biphenyl-2-yl)acetamide framework is in the synthesis of phenanthridines.

Phenanthridines are a class of nitrogen-containing polycyclic aromatic compounds that form the core of many biologically active molecules and functional materials. The synthesis of phenanthridinones, a class of compounds known to inhibit poly ADP-ribose polymerase (PARP) family proteins, can be achieved through palladium-catalyzed cyclization reactions of N-methoxybenzamides with arenes. nih.gov This reaction proceeds through multiple C-H activation and C-C/C-N bond formation steps. nih.gov

A general and efficient one-pot method for synthesizing substituted phenanthridines involves a cascade reaction. This process utilizes a palladium catalyst, such as Pd(PPh₃)₄, to facilitate a Suzuki cross-coupling reaction between a suitable precursor and 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester. Following the coupling, a spontaneous deprotection and intramolecular condensation occur to yield the phenanthridine (B189435) structure. rsc.org This method demonstrates the utility of ortho-functionalized biphenyls in constructing complex heterocyclic frameworks.

Furthermore, palladium-catalyzed intramolecular C–H arylation of 2-halo-2-Boc-N-arylbenzamides represents another route to N–H-phenanthridinones. nih.gov The N-acetamido group in compounds like this compound can serve as a directing group and a nucleophile in intramolecular cyclization reactions, often catalyzed by transition metals like palladium, to form the central ring of the phenanthridine skeleton. nih.govrsc.org

Precursor TypeReaction TypeCatalyst/ReagentsProductReference(s)
N-Methoxybenzamides and ArenesPalladium-catalyzed cyclizationPalladium catalystSubstituted phenanthridinones nih.gov
Accessible Precursors and 2-(Boc-amino)benzeneboronic acid pinacol esterCascade Suzuki cross-coupling, deprotection, and intramolecular condensationPd(PPh₃)₄Substituted phenanthridines rsc.org
2-Halo-2-Boc-N-arylbenzamidesPalladium-catalyzed intramolecular C–H arylationPalladium catalystN–H-phenanthridinones nih.gov

Incorporation into Polymeric Materials and Coatings

While specific research on the direct incorporation of this compound into polymers is not extensively documented, the broader class of N-substituted acetamides and biphenyl (B1667301) derivatives offers insights into potential applications in materials science. Thermo-responsive polymers, for instance, represent a significant area of research where N-substituted acrylamides play a crucial role. nih.govnih.gov

Polymers such as poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST), a property that makes them ideal for biomedical applications like drug delivery and tissue engineering. nih.gov The thermo-sensitivity of these polymers is highly dependent on the structure of the N-alkyl group of the acrylamide. nih.gov By analogy, polymers containing the N-(biphenyl)acetamide moiety could potentially exhibit interesting solution behaviors and thermal properties due to the rigid and hydrophobic nature of the biphenyl unit.

Furthermore, the introduction of biphenyl units into polymer backbones is a known strategy to enhance thermal stability and mechanical properties. For example, novel aromatic aliphatic polyamides synthesized from 4,4'-bis(4-carboxymethylene)biphenyl have demonstrated high glass transition temperatures (210–261 °C) and excellent thermal stability, with 10% weight loss temperatures exceeding 497 °C in air. The incorporation of such rigid structures can lead to amorphous polymers with good solubility in polar aprotic solvents.

The development of thermo-responsive materials for applications such as safer batteries is an emerging field. youtube.com These materials can act as reversible switches, rapidly changing their conductivity in response to temperature changes to prevent thermal runaway. youtube.com While current systems utilize materials like graphene-coated nickel nanoparticles in a polymer matrix, the design of novel polymers with inherent thermo-responsive and electrochemical stability is a key research direction where functionalized acetamides could be explored.

Use as a Ligand or Precursor in Catalysis

The N-(biphenyl-2-yl)acetamide scaffold possesses coordination sites—the amide oxygen and potentially the aromatic rings—that can bind to metal centers, making it a candidate for use as a ligand in catalysis. While direct catalytic applications of this compound are not widely reported, the broader families of biphenyl derivatives and amide-containing ligands are extensively used in transition metal catalysis.

Biphenyl-based ligands are prominent in cross-coupling reactions. For instance, biphenyl sulfonic acid ligands have been effectively used in the palladium-catalyzed C-N cross-coupling of aryl halides with anilines and secondary amines. nih.gov Similarly, catalyst systems based on new ligands have enabled Suzuki-Miyaura cross-coupling reactions of less reactive aryl or vinyl tosylates and mesylates with high efficiency and broad functional group tolerance. nih.gov A route to 2,2′-bis(2-indenyl)biphenyl derivatives, which are precursors to zirconium complexes used in olefin polymerization, has been developed using a palladium-catalyzed Suzuki coupling. rug.nlnih.govresearchgate.net

N-Heterocyclic carbenes (NHCs) are a major class of ligands in modern catalysis, and they can be synthesized from precursors containing amide functionalities. nih.govsemanticscholar.org These ligands, often in bidentate or polydentate forms, have been used to create highly active and selective catalysts for a variety of transformations, including transfer hydrogenation and Suzuki-Miyaura coupling reactions. nih.govsemanticscholar.orgmdpi.com For example, heterobimetallic NHC complexes have been studied in tandem Suzuki-Miyaura coupling and transfer hydrogenation reactions. mdpi.com The amide group within a ligand framework can influence the electronic and steric properties of the resulting metal complex, thereby tuning its catalytic activity. nih.govsemanticscholar.org

Ligand/Precursor TypeCatalytic ApplicationMetalKey FeaturesReference(s)
Biphenyl sulfonic acidsC-N cross-couplingPalladiumEffective for coupling aryl halides with amines nih.gov
Biphenyl-based phosphinesSuzuki-Miyaura couplingPalladiumHigh efficiency for coupling aryl tosylates/mesylates nih.gov
2,2′-bis(2-indenyl)biphenyl derivativesOlefin polymerizationZirconiumPrecursors to metallocene catalysts rug.nlnih.govresearchgate.net
N-Heterocyclic Carbenes (from amide precursors)Transfer hydrogenation, Suzuki-Miyaura couplingRuthenium, Rhodium, Palladium, IridiumTunable electronic and steric properties nih.govsemanticscholar.orgmdpi.com

Development of Novel Organic Electronic Materials (if applicable to biphenyl acetamides)

Biphenyl derivatives are a cornerstone in the field of organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). The rigid, conjugated structure of the biphenyl core provides good charge transport properties and high photoluminescence efficiency. While specific studies on this compound for electronic applications are scarce, the general principles applied to biphenyl-containing materials suggest potential avenues for exploration.

The performance of organic electronic materials is highly dependent on their molecular structure, which influences properties such as HOMO/LUMO energy levels, charge carrier mobility, and solid-state packing. Theoretical studies using Density Functional Theory (DFT) on new organic compounds based on biphenyl have been conducted to predict their suitability for photovoltaic devices.

The introduction of substituents onto the biphenyl framework is a key strategy to tune these properties. For instance, attaching different functional groups can alter the electronic nature of the molecule, shifting its emission color and improving charge injection/transport balance in OLED devices. The acetamido group in this compound, being an electron-withdrawing group, could influence the electronic properties of the biphenyl core. Further modification of the acetamido group or the biphenyl rings could lead to a new class of materials with tailored optoelectronic characteristics.

It is important to note that while the biphenyl unit is a common building block in organic electronics, the direct impact of the acetamide (B32628) functionality on device performance would require specific experimental investigation. The potential for intramolecular hydrogen bonding and altered solid-state morphology due to the amide group could lead to unique properties not observed in other classes of biphenyl derivatives.

Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic separation is a critical step in the analysis of n-(5-Chlorobiphenyl-2-yl)acetamide, serving to isolate the analyte from interfering components in environmental samples. Both high-resolution gas chromatography and high-performance liquid chromatography are powerful tools for this purpose.

High-Resolution Gas Chromatography (HRGC) is a well-established technique for the analysis of semi-volatile organic compounds, including polychlorinated biphenyls (PCBs) and their derivatives. The separation in HRGC is based on the compound's volatility and its interaction with the stationary phase of the capillary column.

For this compound, a non-polar or semi-polar capillary column, such as one coated with a poly(5%-phenyl-methyl)siloxane stationary phase, would be suitable. nih.gov The selection of the column is critical for resolving isomers and other structurally similar compounds that may be present in the sample. researchgate.netcapes.gov.br The operating conditions, including oven temperature programming, carrier gas flow rate, and injector type, must be optimized to achieve good peak shape and resolution. For instance, a temperature program starting at a lower temperature and ramping up to a higher temperature (e.g., from 50°C to 320°C) can effectively separate compounds with a range of volatilities. nih.gov

Table 1: Illustrative HRGC Parameters for Analysis of Related Compounds

ParameterTypical SettingRationale
Column 50 m x 0.25 mm ID, 0.25 µm film thickness (e.g., CPSil-8)Provides high resolving power for complex mixtures of chlorinated aromatics. capes.gov.br
Carrier Gas HeliumInert and provides good efficiency. nih.gov
Injector SplitlessSuitable for trace analysis by transferring the entire sample onto the column. nih.gov
Oven Program 80°C (2 min), ramp 15°C/min to 200°C, ramp 5°C/min to 300°C (10 min)Allows for separation of a wide range of analytes with varying volatilities.
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)MS provides structural information, while ECD is highly sensitive to halogenated compounds.

This table presents typical parameters and is for illustrative purposes. Actual conditions would require optimization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would be the most common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). cabidigitallibrary.orginsights.bio The separation is based on the analyte's hydrophobicity. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation and retention time of this compound. nanobioletters.com The retention time for a specific compound in an HPLC system is a key parameter for its identification. nanobioletters.comnih.gov

A variety of advanced detectors can be coupled with HPLC for the analysis of this compound:

UV-Vis Detectors: These detectors measure the absorbance of the analyte at a specific wavelength. Given the aromatic nature of the biphenyl (B1667301) ring, this compound is expected to have strong UV absorbance.

Diode Array Detectors (DAD): A DAD can acquire the full UV-Vis spectrum of the eluting peak, providing more detailed information for compound identification and purity assessment.

Fluorescence Detectors: If the compound is naturally fluorescent or can be derivatized to be fluorescent, this detector offers high sensitivity and selectivity.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, which is discussed in more detail in the following section.

Table 2: Illustrative HPLC Parameters for Analysis of Related Compounds

ParameterTypical SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of non-polar to moderately polar compounds. insights.bio
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)Common mobile phase for reversed-phase HPLC, with formic acid improving peak shape and ionization for MS detection. nanobioletters.com
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns. nanobioletters.com
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)DAD provides spectral information, while MS offers high selectivity and sensitivity.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

This table presents typical parameters and is for illustrative purposes. Actual conditions would require optimization.

Mass Spectrometry Detection for Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of trace levels of organic contaminants in environmental samples. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical platform.

For this compound, electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic fragmentation pattern. nih.govnih.gov The mass spectrum would likely show a molecular ion peak and fragment ions corresponding to the loss of the acetamide (B32628) group, the chlorine atom, and cleavage of the biphenyl bond. The fragmentation of N-aryl substituted phenylacetamides often involves the loss of a hydrogen atom from the molecular ion as a primary step. nih.gov In LC-MS, electrospray ionization (ESI) is frequently used.

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis by reducing background noise and chemical interferences. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific to the target analyte.

The selection of precursor and product ion transitions is crucial for the development of a robust MS/MS method. For this compound, potential transitions could involve the fragmentation of the amide linkage or the loss of a chlorine atom. While specific transitions for this compound are not documented in the provided search results, they can be predicted based on the fragmentation patterns of similar structures, such as other acetanilides and chlorinated biphenyls. nih.gov

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in environmental analysis. This technique involves spiking the sample with a known amount of an isotopically labeled version of the target analyte, which serves as an internal standard. The labeled compound is chemically identical to the native analyte and will behave similarly during sample preparation, extraction, and analysis.

By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using MS, any losses of the analyte during the analytical procedure can be corrected for, leading to highly accurate and precise quantification. For this compound, a suitable internal standard would be, for example, ¹³C-labeled this compound. The use of isotopically labeled standards is particularly important for complex matrices where matrix effects can significantly impact the analytical signal.

Method Development and Validation for Environmental Monitoring

The development of a reliable analytical method for this compound in environmental matrices requires a systematic approach, followed by rigorous validation to ensure the quality and reliability of the data. europa.eu

The method development process typically involves:

Sample Preparation: Developing an efficient extraction and cleanup procedure to isolate the analyte from the sample matrix (e.g., water, soil, sediment). Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed. nih.govacs.org

Optimization of Instrumental Parameters: Fine-tuning the chromatographic and mass spectrometric conditions to achieve the desired sensitivity, selectivity, and peak resolution.

Once the method is developed, it must be validated according to established guidelines. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.

Precision: The degree of agreement among a series of measurements of the same sample, expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other compounds in the sample.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and most critical step in the analysis of this compound from environmental samples is the effective preparation and extraction of the analyte from the matrix. The choice of technique is dictated by the matrix type, the required limit of detection, and the physicochemical properties of the compound.

For aqueous samples such as surface water and groundwater, solid-phase extraction (SPE) is a commonly employed technique. It offers high recovery rates and the ability to pre-concentrate the analyte from large sample volumes, thereby increasing the sensitivity of the method. An automated SPE system can be utilized where the water sample, after being acidified to a pH of approximately 2.5 with formic acid, is passed through an SPE cartridge. The cartridge is then washed, dried, and the analyte is eluted with a suitable organic solvent mixture, such as methanol and acetone. This eluate can then be evaporated and reconstituted in a solvent compatible with the analytical instrument.

In the case of solid matrices like soil and sediment, the extraction process is more involved. A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts. For cleanup, dispersive solid-phase extraction (dSPE) is used, where sorbents are added to the extract to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) for the removal of organic acids, graphitized carbon black (GCB) for pigment removal, and C18 for non-polar interferences. For instance, a soil or sediment sample can be extracted with acetonitrile, followed by the addition of magnesium sulfate (B86663) and sodium chloride to induce phase separation. An aliquot of the acetonitrile layer is then subjected to dSPE with PSA and C18 to yield a clean extract ready for analysis. atauni.edu.trnih.gov

Alternative extraction techniques for solid matrices include pressurized liquid extraction (PLE) and microwave-assisted extraction (MAE), which utilize elevated temperatures and pressures to enhance extraction efficiency. For example, a soil sample can be mixed with a dispersing agent and extracted with acetonitrile at an elevated temperature and pressure. The resulting extract would then undergo a cleanup step, similar to the QuEChERS method, before instrumental analysis.

The selection of the appropriate extraction solvent and cleanup sorbents is crucial for achieving high recovery and minimizing matrix effects. The table below summarizes various extraction and cleanup methods applicable to different environmental matrices for the analysis of this compound, based on established methods for structurally similar compounds like boscalid. atauni.edu.trnih.govepa.govmdpi.com

Table 1: Sample Preparation and Extraction Techniques for this compound in Environmental Matrices This table is interactive. Users can sort and filter the data.

Matrix Extraction Technique Extraction Solvent Cleanup Sorbents/Method Typical Recovery (%) Reference
Water Solid-Phase Extraction (SPE) Methanol/Acetone Not applicable 85-110 epa.gov
Soil QuEChERS Acetonitrile PSA, C18 80-115 atauni.edu.tr
Sediment QuEChERS with dSPE Acetonitrile PSA, GCB, C18 80-110 nih.govepa.gov
Plant Matter QuEChERS Acetonitrile PSA, GCB 85-110 mdpi.com
Water Liquid-Liquid Extraction (LLE) Dichloromethane Solvent partitioning 75-105 epa.gov
Soil Pressurized Liquid Extraction (PLE) Acetonitrile/Water dSPE with C18 90-110 General PLE methods

Quality Control and Quality Assurance in Environmental Analysis

To ensure the reliability and validity of analytical data for this compound in environmental matrices, a stringent quality control (QC) and quality assurance (QA) program is imperative. This program encompasses a range of practices from sample collection to final data reporting.

Method Validation: Before its application to environmental samples, the analytical method must be thoroughly validated. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is assessed by analyzing a series of standard solutions of known concentrations to generate a calibration curve. Accuracy is determined by performing recovery studies on spiked matrix samples at various concentration levels. Precision, a measure of the method's repeatability and reproducibility, is evaluated by analyzing replicate samples and is typically expressed as the relative standard deviation (RSD). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For instance, a validated LC-MS/MS method for a similar compound reported an LOQ of 0.05 ppm in plant matrices. epa.govepa.gov

Quality Control Samples: The routine analysis of QC samples is essential for monitoring the performance of the analytical method. These include:

Method Blanks: These are analyte-free matrices that are carried through the entire sample preparation and analysis process to check for contamination.

Field Blanks: These are prepared in the field to assess contamination during sample collection and transport. usgs.gov

Matrix Spikes: A known amount of the analyte is added to a sample prior to extraction to evaluate the matrix effect on the analytical method. Recoveries are expected to be within a predefined range, typically 70-120%. usgs.gov

Laboratory Control Samples (LCS): A certified reference material or a clean matrix spiked with a known concentration of the analyte is analyzed to monitor the accuracy and precision of the method.

Replicate Samples: Analyzing duplicate or triplicate samples provides a measure of the method's precision. The relative percent difference (RPD) between replicate measurements should be below a specified limit. usgs.gov

Internal and Surrogate Standards: The use of internal standards and surrogate standards is a common practice to correct for variations in extraction efficiency and instrument response. An internal standard is a compound with similar chemical properties to the analyte, added to the sample extract just before instrumental analysis. A surrogate standard, also chemically similar to the analyte, is added to the sample before extraction to monitor the efficiency of the entire sample preparation process. For example, in the analysis of chlorinated biphenyls, isotopically labeled analogs are often used as surrogate standards. usgs.gov

The table below presents a summary of typical quality control parameters and their acceptance criteria for the analysis of this compound in environmental samples, based on guidelines for similar analytes. usgs.govchromatographyonline.com

Table 2: Quality Control Parameters and Acceptance Criteria This table is interactive. Users can sort and filter the data.

QC Parameter Purpose Acceptance Criteria Reference
Method Blank Assess laboratory contamination Below Limit of Detection (LOD) usgs.gov
Field Blank Assess field contamination Below Limit of Detection (LOD) usgs.gov
Matrix Spike Recovery Assess matrix effects and accuracy 70-120% usgs.govchromatographyonline.com
Laboratory Control Sample (LCS) Assess method accuracy and precision 80-120% recovery chromatographyonline.com
Replicate Sample (RPD) Assess method precision < 20% usgs.gov
Surrogate Standard Recovery Assess extraction efficiency 60-130% usgs.gov
Calibration Curve (r²) Assess linearity of instrument response > 0.995 General analytical practice

Future Research Directions and Emerging Challenges in N 5 Chlorobiphenyl 2 Yl Acetamide Chemistry

Exploration of New Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry)

The development of efficient and environmentally benign synthetic methods for N-aryl acetamides, including N-(5-Chlorobiphenyl-2-yl)acetamide, is a major focus. Traditional methods often rely on harsh reaction conditions and generate significant waste. dst.gov.in Modern approaches like C-H activation and flow chemistry offer promising alternatives.

C-H Activation: This strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. youtube.comspringernature.com For the synthesis of this compound and related biaryl compounds, C-H activation presents a more atom-economical route compared to classical cross-coupling reactions that require pre-functionalized starting materials. acs.orgresearchgate.net Research is ongoing to develop catalysts, often based on transition metals like rhodium, palladium, and nickel, that can selectively activate specific C-H bonds, leading to the desired products with high efficiency. springernature.comacs.orgnih.gov For instance, the direct C-H arylation of primary amides has been achieved using cooperative rhodium(I) and Lewis base catalysis, representing a significant advance in biaryl synthesis. acs.org

Flow Chemistry: This technique involves performing chemical reactions in a continuous-flow reactor. It offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. For the synthesis of biphenyl (B1667301) compounds, flow chemistry can facilitate reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes. The precise control over reaction parameters like temperature, pressure, and reaction time can lead to higher yields and purities.

Advanced Theoretical Modeling for Predicting Complex Chemical Behavior

Computational chemistry is becoming an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. Advanced theoretical models can provide insights into complex chemical behaviors that are difficult or impossible to study experimentally.

Predicting Decomposition and Environmental Fate: Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can model bond breaking and formation during chemical reactions. nih.gov These simulations are being used to study the thermal decomposition of PCBs, providing insights into the mechanisms of their breakdown and the formation of potentially hazardous byproducts like dioxins. nih.gov Such studies are crucial for developing safer and more effective remediation technologies. Furthermore, quantitative structure-activity relationship (QSAR) modeling can predict the biological activities and toxicity of PCB congeners based on their molecular structure. nih.gov Molecular dynamics simulations are also employed to understand the binding affinity of PCBs to various human nuclear receptors, which is key to assessing their endocrine-disrupting potential. nih.gov

Modeling Environmental Transport: Multimedia chemical fate models, such as BETR Global, are used to simulate the global distribution and long-range transport of PCBs under different environmental scenarios, including climate change. acs.org These models help in understanding how factors like temperature and atmospheric circulation affect the environmental partitioning and persistence of these compounds. acs.orgrepec.org By integrating various environmental processes, these models can predict the accumulation of PCBs in different environmental compartments like air, water, and soil. repec.orgresearchgate.net

Investigation of this compound in Novel Non-Biological Applications

While the biological and toxicological aspects of PCBs have been extensively studied, research into their potential non-biological applications is an emerging field. The unique electronic and photophysical properties of the biphenyl scaffold suggest that derivatives like this compound could find use in materials science.

Materials Science: Biphenyl derivatives are known for their applications in liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.org The introduction of specific functional groups, such as the acetamido group in this compound, can modulate the electronic properties and intermolecular interactions of the biphenyl core. Fluorinated biphenyl compounds, for example, have shown promise in various materials due to their chemical stability and electronic properties. nih.govacs.org Future research could explore the synthesis of novel biphenyl derivatives, including those related to this compound, and investigate their potential in areas like organic electronics and advanced polymers. rsc.orgnih.gov The development of biphenyl-based materials with tailored properties could lead to new technologies with diverse applications. rsc.orgresearchgate.netacs.org

Addressing Knowledge Gaps in Environmental Transformation and Persistence

Despite decades of research, significant knowledge gaps remain regarding the environmental transformation and persistence of specific PCB congeners like this compound. acs.orgwipo.int Understanding the fate of these compounds in the environment is crucial for assessing their long-term risks and developing effective remediation strategies.

Biodegradation Pathways: The biodegradation of PCBs is a complex process that depends on the degree and pattern of chlorination. wikipedia.orgnih.gov Generally, less chlorinated biphenyls are more susceptible to aerobic degradation, while highly chlorinated congeners are more likely to undergo anaerobic reductive dechlorination. researchgate.netnih.gov Research is needed to elucidate the specific microbial pathways and enzymes involved in the degradation of this compound. Identifying and characterizing microorganisms capable of degrading this compound could pave the way for bioremediation technologies. wikipedia.orgslideshare.netoup.com

Environmental Factors: The persistence of PCBs in the environment is influenced by a multitude of factors, including soil type, temperature, and the presence of other organic matter. clu-in.orgresearchgate.net The low water solubility and high lipophilicity of PCBs contribute to their accumulation in sediments and biota. wikipedia.orgnih.gov Further research is required to quantify the impact of these environmental variables on the transformation rates and bioavailability of this compound. This knowledge is essential for accurate risk assessment and the development of effective environmental management plans. nih.govresearchgate.net

Development of Sustainable Synthesis and Degradation Strategies

A paramount challenge in the chemistry of this compound and other PCBs is the development of sustainable practices for both their synthesis and degradation.

Sustainable Synthesis: The principles of green chemistry are increasingly being applied to the synthesis of amides and biphenyl compounds. dst.gov.innih.gov This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. acs.orgrsc.org For example, enzymatic methods using lipases have been explored for amide bond formation under mild conditions. nih.gov The development of photocatalytic methods using covalent organic frameworks (COFs) also presents a promising avenue for the sustainable synthesis of amides. dst.gov.in For biphenyl synthesis, methods that utilize lower-cost and less toxic catalysts, such as palladium on carbon (Pd/C) in microemulsion systems, are being investigated. google.com

Sustainable Degradation: Bioremediation, which utilizes microorganisms to break down pollutants, is considered a more sustainable alternative to traditional physical and chemical remediation methods. researchgate.netwikipedia.org Research is focused on identifying and engineering microorganisms with enhanced PCB-degrading capabilities. oup.com A two-step process involving anaerobic dechlorination followed by aerobic degradation has shown promise for the complete mineralization of PCBs. researchgate.netnih.govslideshare.net Further development of these biological approaches, along with other advanced oxidation processes, is crucial for the effective and environmentally friendly cleanup of PCB-contaminated sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.